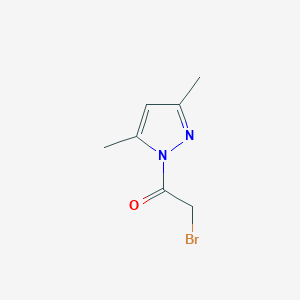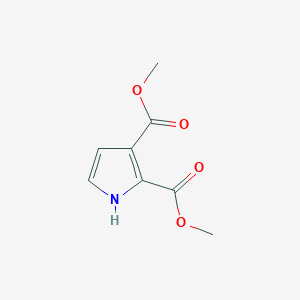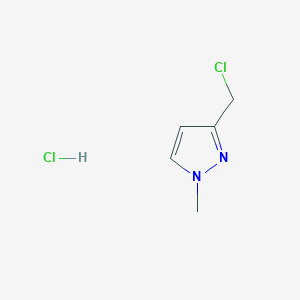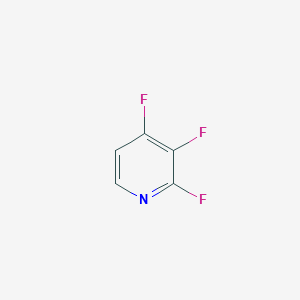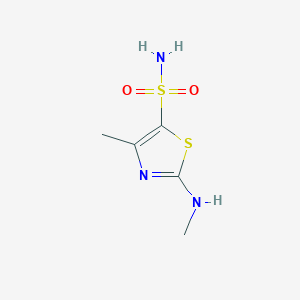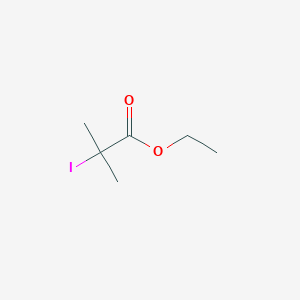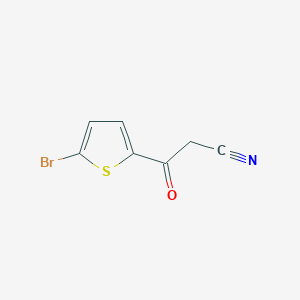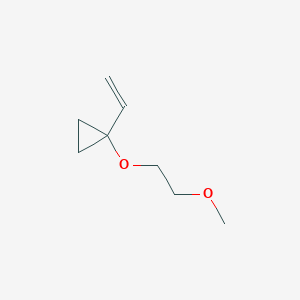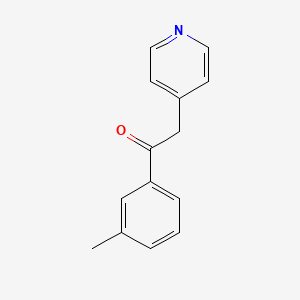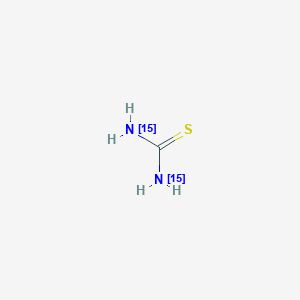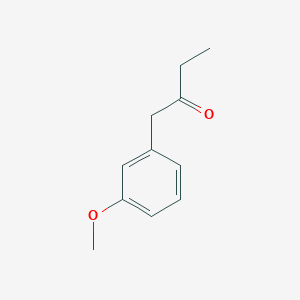
1-(3-Methoxyphenyl)butan-2-one
Vue d'ensemble
Description
1-(3-Methoxyphenyl)butan-2-one is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known as 2-Butanone, 1-(3-methoxyphenyl)- .
Synthesis Analysis
The synthesis of 4-(4-methoxyphenyl)butan-2-one can be achieved directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)butan-2-one consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 .Applications De Recherche Scientifique
Catalytic Applications
1-(3-Methoxyphenyl)butan-2-one plays a significant role in catalytic processes. For example, Morad et al. (2017) demonstrated its use in the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This process involves dehydrogenation, aldol condensation, and hydrogenation steps, showcasing the compound's versatility in catalytic reactions (Morad et al., 2017).
Synthesis and Structural Studies
The compound has also been studied for its synthetic and structural applications. For instance, Bryan and Grimshaw (1997) explored the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, where 1-(3-Methoxyphenyl)butan-2-one served as a key intermediate in the electrocatalytic hydrogenation process (Bryan & Grimshaw, 1997).
Fragrance Synthesis
In the field of fragrance synthesis, 1-(3-Methoxyphenyl)butan-2-one has been utilized as a significant component. Kuznetsov et al. (2015) conducted a study focusing on the synthesis of fragrant compounds, where derivatives of 1-(3-Methoxyphenyl)butan-2-one played a central role in producing distinct fragrances (Kuznetsov et al., 2015).
Biomedical Applications
In biomedical research, derivatives of 1-(3-Methoxyphenyl)butan-2-one have shown potential. For example, Wang et al. (2021) isolated novel derivatives of this compound from Achyrocline satureioides, demonstrating their anti-Gram-negative bacterial properties and significant impact on anti-H1299 cells, indicating potential medicinal applications (Wang et al., 2021).
Environmental and Material Science
The compound's applications extend to environmental and material science as well. Olasunkanmi et al. (2016) included derivatives of 1-(3-Methoxyphenyl)butan-2-one in their study on corrosion inhibitors for mild steel, showcasing the compound's potential in materials preservation and engineering (Olasunkanmi et al., 2016).
Mécanisme D'action
The mechanism of action of zingerone, a compound closely related to 1-(3-Methoxyphenyl)butan-2-one, may be related to significant inhibition of the mRNA expression of inflammatory markers (TLR4, RelA, NF-kB2, TNF- α, iNOS, COX-2) indicating that zingerone interferes with cell signaling pathway and suppresses hyper expression of cell signaling molecules of inflammatory pathway .
Safety and Hazards
The safety data sheet for 1-(3-Methoxyphenyl)butan-2-one indicates that it should be handled with care. It is advised to ensure adequate ventilation, handle in accordance with good industrial hygiene and safety practice, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXUYSSOGUAUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540118 | |
| Record name | 1-(3-Methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)butan-2-one | |
CAS RN |
23037-58-3 | |
| Record name | 1-(3-Methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



